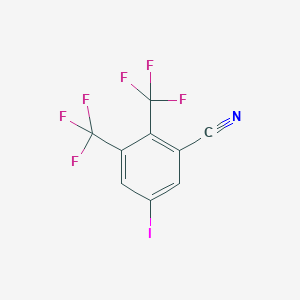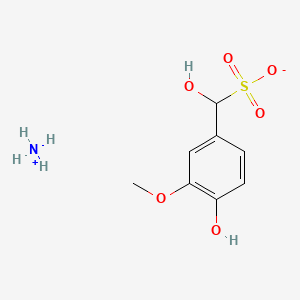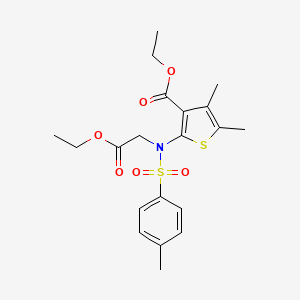
alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Multicomponent reactions and continuous flow processes are employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxamic acid to corresponding nitroso or nitro compounds.
Reduction: Reduction of nitroso or nitro groups back to hydroxamic acid.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects are mediated through pathways involving the modulation of enzymatic activity and subsequent biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-Methyl-4-phenyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-morpholinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-oxo-2-thioxo-3-thiazolidineacetic acid
Uniqueness
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety contributes to its potential as an enzyme inhibitor, differentiating it from other piperidine derivatives .
Eigenschaften
CAS-Nummer |
23573-85-5 |
|---|---|
Molekularformel |
C9H19ClN2O2 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
N-hydroxy-2-methyl-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(9(12)10-13)7-11-5-3-2-4-6-11;/h8,13H,2-7H2,1H3,(H,10,12);1H |
InChI-Schlüssel |
YRHUZZNPGHUDJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCCC1)C(=O)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)













